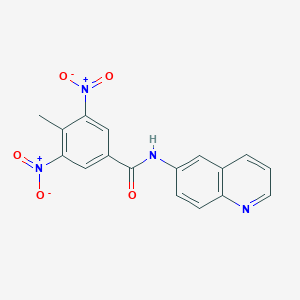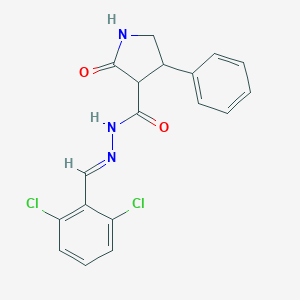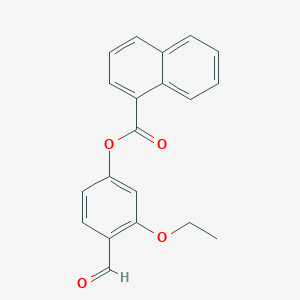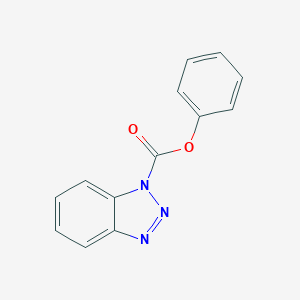![molecular formula C16H10N6OS B414714 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE](/img/structure/B414714.png)
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino and cyano groups, and a sulfanyl linkage to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring system. The amino and cyano groups are introduced through nitration and subsequent reduction reactions. The sulfanyl linkage is formed via a thiolation reaction, and the final acetamide moiety is attached through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are used to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to activate the amino group for substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Uniqueness
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyano and sulfanyl groups
Propiedades
Fórmula molecular |
C16H10N6OS |
|---|---|
Peso molecular |
334.4g/mol |
Nombre IUPAC |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H10N6OS/c17-6-10-3-1-2-4-13(10)21-14(23)9-24-16-12(8-19)5-11(7-18)15(20)22-16/h1-5H,9H2,(H2,20,22)(H,21,23) |
Clave InChI |
DRLOSMZDKHKAMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B414634.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B414635.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitro-3-methylbenzamide](/img/structure/B414636.png)

![2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414638.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B414639.png)
![3-Methyl-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-4-nitro-benzamide](/img/structure/B414640.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B414641.png)
![4-({[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenyl 2-iodobenzoate](/img/structure/B414642.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B414643.png)
![3-{3-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-2H-chromen-2-one](/img/structure/B414646.png)


